An In-depth Technical Guide to the Chemical Properties and Applications of Tris-succinimidyl-1,3,5-benzenetricarboxylate
An In-depth Technical Guide to the Chemical Properties and Applications of Tris-succinimidyl-1,3,5-benzenetricarboxylate
Abstract
Tris-succinimidyl-1,3,5-benzenetricarboxylate is a trifunctional, amine-reactive crosslinking agent with significant utility in bioconjugation, drug delivery, and advanced materials science.[1][2] This guide provides a comprehensive overview of its core chemical properties, reaction mechanisms, and practical considerations for its application. We will delve into the kinetics of N-hydroxysuccinimide (NHS) ester chemistry, the critical role of pH in balancing aminolysis and hydrolysis, and provide field-proven insights for designing and optimizing conjugation protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique structural and reactive properties of this versatile molecule.
Introduction: A Trifunctional Crosslinker for Advanced Applications
Tris-succinimidyl-1,3,5-benzenetricarboxylate, also known as tris(2,5-dioxopyrrolidin-1-yl) benzene-1,3,5-tricarboxylate[3], is a homobifunctional crosslinker characterized by a rigid benzene core derivatized with three amine-reactive N-hydroxysuccinimide (NHS) ester groups.[1][2] This unique C3-symmetric structure allows for the creation of well-defined, crosslinked networks, making it an invaluable tool for applications requiring high-density labeling or the formation of complex, three-dimensional structures.[1] Its principal applications lie in bioconjugation, where it is used to link proteins, antibodies, or other biomolecules to surfaces or to each other, and in the development of hydrogels and nanocarriers for targeted drug delivery and vaccine development.[1][2]
Core Chemical and Physical Properties
A thorough understanding of the fundamental properties of Tris-succinimidyl-1,3,5-benzenetricarboxylate is essential for its effective use. These properties dictate its handling, storage, and behavior in solution.
| Property | Value | Source(s) |
| Molecular Formula | C₂₁H₁₅N₃O₁₂ | [2][4] |
| Molecular Weight | 501.36 g/mol | [2][4] |
| CAS Number | 268539-19-1 | [2][3] |
| Appearance | White solid | [2] |
| Melting Point | 247 - 251 °C | [2] |
| Purity | ≥ 99% (by NMR) | [2] |
| Storage Conditions | 0-8 °C, protect from moisture | [2][5][6] |
Solubility: Like many non-sulfonated NHS esters, Tris-succinimidyl-1,3,5-benzenetricarboxylate is sparingly soluble in aqueous buffers.[7][8] It is typically dissolved in a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), to prepare a stock solution before being added to the aqueous reaction mixture.[7][8] The final concentration of the organic solvent in the reaction should be minimized, generally between 0.5% and 10%, to avoid denaturation of protein targets.[7]
The Chemistry of NHS Ester Reactivity: Mechanism and Kinetics
The utility of Tris-succinimidyl-1,3,5-benzenetricarboxylate as a crosslinker is derived from the reactivity of its three NHS ester groups towards primary amines.
The Fundamental Reaction: Nucleophilic Acyl Substitution
The core reaction is a nucleophilic acyl substitution.[9][10] An unprotonated primary amine, acting as a nucleophile, attacks the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate, which then collapses, releasing N-hydroxysuccinimide (NHS) as a leaving group and forming a stable, covalent amide bond.[9][10] Primary amines are abundant in biomolecules, most notably at the N-terminus of proteins and on the side chains of lysine residues.[9][11]
Caption: General experimental workflow for protein crosslinking.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Allow the vial of Tris-succinimidyl-1,3,5-benzenetricarboxylate to equilibrate to room temperature before opening to prevent moisture condensation. [6][12] * Prepare the protein solution in an appropriate amine-free buffer at the desired concentration.
-
Immediately before use, prepare a stock solution of the crosslinker (e.g., 10-20 mM) in anhydrous DMSO or DMF. [7][8][12]
-
-
Crosslinking Reaction:
-
Add a calculated amount of the crosslinker stock solution to the protein solution. A 10- to 20-fold molar excess of the crosslinker over the protein is a common starting point. [12]The optimal ratio should be determined empirically.
-
Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or for 2-4 hours at 4°C. [7]Lower temperatures can help to minimize hydrolysis and preserve protein activity. [6]
-
-
Quenching and Purification:
-
To stop the reaction, add a quenching buffer containing a primary amine, such as Tris or glycine, to a final concentration of 25-60 mM. [6][7][12]Allow the quenching reaction to proceed for 15-20 minutes at room temperature. [6][12] * Remove excess, unreacted, and quenched crosslinker, as well as the NHS byproduct, by dialysis or size-exclusion chromatography (desalting). [6][12]
-
Monitoring the Reaction
The extent of the competing hydrolysis reaction can be monitored spectrophotometrically. The released N-hydroxysuccinimide (NHS) byproduct absorbs light in the 260-280 nm range. [7]An increase in absorbance at 260 nm over time in a solution of the crosslinker in buffer (without the target amine) can be used to determine the rate of hydrolysis under specific experimental conditions. [13][14]
Applications in Research and Development
The trifunctional nature of Tris-succinimidyl-1,3,5-benzenetricarboxylate makes it a powerful tool in several areas of scientific research.
-
Bioconjugation: It is widely used to link biomolecules such as proteins and antibodies to other molecules or surfaces. [1][2]This is fundamental for the development of immunoassays, biosensors, and affinity chromatography matrices.
-
Drug Delivery and Nanomedicine: The ability to form crosslinked networks is leveraged in the creation of hydrogels and nanocarriers for the controlled release and targeted delivery of therapeutic agents. [1][2]* Vaccine Development: It plays a role in conjugating antigens to carrier proteins, which can enhance the immunogenic response and stability of vaccine formulations. [1][2]* Protein Interaction Analysis: By covalently linking interacting proteins, it can be used to "trap" transient or weak protein-protein interactions for subsequent analysis by techniques such as mass spectrometry. [15]
Safety and Handling
While comprehensive toxicological data is not available for Tris-succinimidyl-1,3,5-benzenetricarboxylate, standard laboratory safety precautions should be observed. It may cause skin, eye, and respiratory irritation. [16][17]
-
Personal Protective Equipment: Wear appropriate protective gloves, safety goggles, and a lab coat when handling the solid compound and its solutions. [17]* Handling: Use in a well-ventilated area or a chemical fume hood. [17]Avoid breathing dust. [17]Wash hands thoroughly after handling. [17]* Storage: Store in a tightly sealed container in a cool, dry place (0-8 °C) to prevent hydrolysis. [2][5][6]
Conclusion
Tris-succinimidyl-1,3,5-benzenetricarboxylate is a potent and versatile trifunctional crosslinker. Its rigid core and three amine-reactive NHS ester groups enable the precise construction of complex biomolecular architectures. A thorough understanding of its chemical properties, particularly the interplay between aminolysis and hydrolysis as a function of pH, is paramount for its successful application. By carefully controlling reaction conditions and following established protocols, researchers can effectively harness the capabilities of this reagent for a wide range of applications in bioconjugation, drug delivery, and materials science.
References
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Chemsrc. (2025). tris(2,5-dioxopyrrolidin-1-yl) benzene-1,3,5-tricarboxylate. Retrieved from [Link]
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ResearchGate. (2025). An Overview of the Synthesis of Highly Versatile N-Hydroxysuccinimide Esters. Retrieved from [Link]
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Griep, M. A. (2006). Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry. Journal of Young Investigators. Retrieved from [Link]
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Miron, T., & Wilchek, M. (2015). Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC). Analytical Methods, 7(12), 5038-5043. Retrieved from [Link]
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PubChem. (n.d.). 1,3,5-Benzenetricarboxylate. Retrieved from [Link]
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Baletska, L., et al. (2025). Synthesis and structure of tris(2-methyl-1H-imidazol-3-ium) 5-carboxybenzene-1,3-dicarboxylate 3,5-dicarboxybenzoate. Acta Crystallographica Section E: Crystallographic Communications, 81(Pt 4), 503-507. Retrieved from [Link]
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te Brinke, E., et al. (2017). Facilitating functionalization of benzene-1,3,5-tricarboxamides by switching amide connectivity. Organic & Biomolecular Chemistry, 15(46), 9877-9885. Retrieved from [Link]
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Trester-Zedlitz, M., et al. (2003). A Modular Cross-Linking Approach for Exploring Protein Interactions. Journal of the American Chemical Society, 125(9), 2416-2425. Retrieved from [Link]
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Kumar, A., & Bera, A. K. (2015). Application of linker technique to trap transiently interacting protein complexes for structural studies. Bio-protocol, 5(19), e1607. Retrieved from [Link]
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